3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone
Description
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Properties
IUPAC Name |
1-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(9(12,13)14)3-7(10)8(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJYLPLIRWDXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention for its diverse biological activities. This compound's unique chemical structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, enhances its reactivity and potential therapeutic applications. This article explores its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The trifluoromethyl group in 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone significantly influences its electronic properties and interactions with biological molecules. It has been shown to stabilize endosomal Toll-like receptor 8 (TLR8), which plays a crucial role in immune modulation and response.
Cellular Effects
Research indicates that this compound affects various cellular processes:
- Cell Signaling Pathways : It modulates pathways involved in immune response and inflammation.
- Gene Expression : Alters gene expression profiles, impacting metabolic processes.
- Biocatalytic Reactions : In microbial systems, it can be biotransformed into chiral alcohols through carbonyl reductase enzymes, enhancing biocatalytic efficiency .
Molecular Mechanism
The molecular mechanism of 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound inhibits various metabolic enzymes, altering metabolic pathways.
- Transport and Distribution : Its transport within cells is influenced by interactions with transporters and binding proteins, affecting localization and accumulation.
Case Studies
Several studies have explored the biological activity of similar acetophenone derivatives:
- Anticancer Activity : A study demonstrated moderate cytotoxic effects of acetophenone derivatives in human cancer cell lines, with variations in efficacy based on structural modifications .
- Antimicrobial Activity : Research indicated that halogenated acetophenones exhibit significant antibacterial activity against various strains, including MRSA .
- Biotransformation Studies : Investigations into the biotransformation of 3'-(trifluoromethyl)acetophenone using recombinant E. coli showed high enantioselectivity in producing chiral alcohols .
Summary of Biological Activities
The following table summarizes the biological activities associated with 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone:
Scientific Research Applications
Organic Synthesis
3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone serves as a critical intermediate in the synthesis of various organic compounds. Its unique halogen substituents facilitate nucleophilic substitutions and other reactions essential for creating more complex molecules.
Medicinal Chemistry
The compound exhibits significant biological activity, making it a candidate for drug development:
- Anticancer Activity : Research indicates that it inhibits the growth of cancer cell lines, including breast and colorectal cancer cells. This anti-proliferative effect is attributed to its ability to interact with cellular targets.
- Antibacterial and Antifungal Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents.
Biological Mechanisms
The mechanism of action involves interactions with biomolecules such as proteins and nucleic acids. The presence of halogen atoms enhances binding affinity to active sites on enzymes or receptors, leading to modulation of their activity. Understanding these interactions is crucial for designing effective therapeutic agents.
Industrial Applications
3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone finds applications in several industrial sectors:
- Agrochemicals : It is utilized in the synthesis of pesticides and herbicides due to its biological activity.
- Dyes and Pigments : The compound serves as an intermediate in producing various dyes, leveraging its unique chemical properties.
- Specialty Chemicals : Its reactivity makes it suitable for developing advanced materials with specific functionalities.
Case Studies
- Anticancer Research : A study demonstrated that 3'-Bromo-2'-chloro-5'-(trifluoromethyl)acetophenone significantly inhibited the proliferation of breast cancer cells through apoptosis induction pathways.
- Antimicrobial Activity : In a series of tests against bacterial strains, the compound showed promising results, leading to further investigations into its potential as a new antibiotic agent.
- Synthesis Optimization : Industrial-scale synthesis methods were developed that improved yield and reduced costs by utilizing continuous flow reactors, demonstrating enhanced efficiency over traditional batch processes.
Preparation Methods
Stepwise Preparation Method Based on Halogenated Aniline Precursors
A prominent and industrially relevant synthetic route involves the following key steps, as disclosed in a patent CN113636919A:
Step 1: Bromination and Chlorination of o-Amino Benzotrifluoride
Starting from o-amino benzotrifluoride, a sequential bromination and chlorination is performed to yield 4-bromo-2-chloro-6-trifluoromethylaniline. The reaction is conducted under controlled temperature conditions (0–5°C initially, then raised to 25–30°C) with appropriate catalysts and solvents. The bromination reagent is added first, followed by chlorination after completion of bromination.
Step 2: Diazotization and Deamination
The halogenated aniline is diazotized and subsequently treated with hypophosphorous acid or ethanol to remove the amino group, producing 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
Step 3: Formation of Grignard Reagent and Acylation
The halogenated benzene compound is converted into a Grignard reagent using magnesium chips in solvents such as tetrahydrofuran or 2-methyltetrahydrofuran. This organometallic intermediate undergoes nucleophilic acylation with reagents like trifluoroacetyl chloride or trifluoroacetic anhydride at low temperatures (-85 to -55°C), yielding 3-chloro-5-trifluoromethyl trifluoroacetophenone.
This method benefits from readily available starting materials, good purity and yield at each step, and relatively low environmental impact, making it suitable for scale-up in industrial production.
Alternative Preparation via Direct Halogenation of Acetophenone Derivatives
Another approach involves direct halogenation of acetophenone derivatives bearing trifluoromethyl groups:
Bromination and Chlorination of Acetophenone
Using acetophenone derivatives as substrates, selective bromination and chlorination can be achieved using reagents such as pyridine hydrobromide perbromide for bromination in acetic acid solvent at elevated temperatures (~90°C). The molar ratio of substrate to brominating agent is typically maintained at 1:1.1 to control substitution levels.
Reaction Conditions and Industrial Scale-Up
Industrial processes adapt these reactions with precise control of temperature, reagent addition rates, and solvent systems to maximize yield and purity. Automated reactors and continuous flow systems are employed to improve efficiency and scalability.
This method is well-documented for producing 2'-Bromo-3'-chloro-5'-(trifluoromethyl)acetophenone with high selectivity and is applicable to large-scale synthesis.
Comparative Table of Preparation Methods
Research Findings and Optimization Notes
The diazotization and deamination step in Method 1 is critical for introducing the halogenated aromatic system without unwanted side reactions.
Use of hypophosphorous acid as a reducing agent in deamination improves yield and reduces by-products.
Grignard reagent formation requires strict anhydrous conditions and inert atmosphere (nitrogen protection) to prevent quenching.
Temperature control during acylation is essential to avoid side reactions and decomposition of sensitive trifluoroacetyl intermediates.
In Method 2, controlling the molar ratio of brominating agent and reaction temperature minimizes polybromination and ensures regioselectivity.
Continuous flow reactors have been shown to enhance heat and mass transfer, improving reaction control and safety in industrial settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
